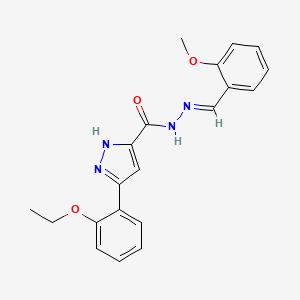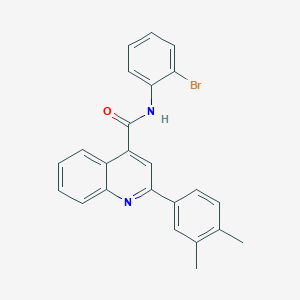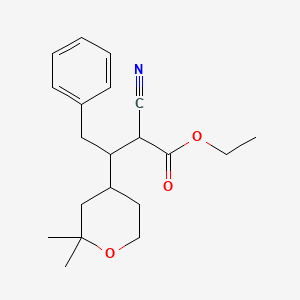![molecular formula C21H21ClIN3O2 B11657987 3-[4-(4-Chlorobenzyl)piperazin-1-yl]-1-(4-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B11657987.png)
3-[4-(4-Chlorobenzyl)piperazin-1-yl]-1-(4-iodophenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(4-IODOPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound that features a piperazine ring, a pyrrolidine-2,5-dione core, and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(4-IODOPHENYL)PYRROLIDINE-2,5-DIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and a ketone or aldehyde. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(4-IODOPHENYL)PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: Halogen atoms (chlorine and iodine) can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the halogens.
Scientific Research Applications
3-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(4-IODOPHENYL)PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(4-IODOPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Properties
Molecular Formula |
C21H21ClIN3O2 |
|---|---|
Molecular Weight |
509.8 g/mol |
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-iodophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H21ClIN3O2/c22-16-3-1-15(2-4-16)14-24-9-11-25(12-10-24)19-13-20(27)26(21(19)28)18-7-5-17(23)6-8-18/h1-8,19H,9-14H2 |
InChI Key |
YHNCVVVYWKOJFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C3CC(=O)N(C3=O)C4=CC=C(C=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-2-[4-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11657911.png)
![(2-chlorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11657926.png)
![N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11657933.png)
![(2E,5Z)-3-Cyclohexyl-5-[(4-hydroxy-3-iodo-5-nitrophenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11657936.png)


![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B11657945.png)
![4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B11657953.png)
![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11657958.png)
![3-[(2E)-3-(2,3-dimethoxyphenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B11657961.png)

![(2-{(E)-[({[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11657970.png)
![Methyl 5-benzyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]thiophene-3-carboxylate](/img/structure/B11657975.png)

